molecular formula C17H20N4O3 B2681372 N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide CAS No. 1436016-80-6

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

Cat. No.: B2681372
CAS No.: 1436016-80-6
M. Wt: 328.372
InChI Key: VIFOHWTVSWXLQQ-UHFFFAOYSA-N
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Description

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyano group, a dimethoxyphenyl group, and a pyrazole carboxamide moiety, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the dimethoxyphenyl group: This step involves the coupling of the dimethoxyphenyl moiety to the pyrazole ring, which can be facilitated by a palladium-catalyzed cross-coupling reaction.

    Formation of the carboxamide: The final step involves the reaction of the intermediate compound with an isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Medicine: The compound has potential as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano-(2,5-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
  • N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide

Uniqueness

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

N-[cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-10(2)13-8-14(21-20-13)17(22)19-15(9-18)12-6-5-11(23-3)7-16(12)24-4/h5-8,10,15H,1-4H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFOHWTVSWXLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NC(C#N)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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